molecular formula C11H13NO2 B11908020 3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Cat. No.: B11908020
M. Wt: 191.23 g/mol
InChI Key: SIMCWOBXDYYSSB-UHFFFAOYSA-N
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Description

3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid typically involves multicomponent reactions. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another approach is the Bischler-Napieralski reaction, which also involves cyclization but under different conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide, often in the presence of a catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as inflammation or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and for studying structure-activity relationships in medicinal chemistry .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-7-5-8-3-2-4-9(11(13)14)10(8)6-12-7/h2-4,7,12H,5-6H2,1H3,(H,13,14)

InChI Key

SIMCWOBXDYYSSB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1)C(=CC=C2)C(=O)O

Origin of Product

United States

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